REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([C:21](=[O:48])[N:22]([CH2:24][CH2:25][N:26]3[CH2:31][CH2:30][CH:29]([O:32][C:33](=[O:47])[NH:34][C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=4[C:41]4[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=4)[CH2:28][CH2:27]3)[CH3:23])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=[O:7])C>CO>[C:36]1([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=1[NH:34][C:33]([O:32][CH:29]1[CH2:30][CH2:31][N:26]([CH2:25][CH2:24][N:22]([CH3:23])[C:21]([C:18]2[CH:19]=[CH:20][C:15]([CH2:14][N:11]3[CH2:10][CH2:9][CH:8]([C:6]([OH:7])=[O:5])[CH2:13][CH2:12]3)=[CH:16][CH:17]=2)=[O:48])[CH2:27][CH2:28]1)=[O:47] |f:0.1|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
1-[4-({2-[4-(biphenyl-2-ylcarbamoyloxy)piperidin-1-yl]ethyl}methylcarbamoyl)benzyl]piperidine-4-carboxylic acid ethyl ester
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)CC1=CC=C(C=C1)C(N(C)CCN1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
this mixture was acidified with 1N HCl (40 mL) at 0-5° C. with an ice bath
|
Type
|
EXTRACTION
|
Details
|
The product was then extracted with DCM (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)NC(=O)OC1CCN(CC1)CCN(C(=O)C1=CC=C(CN2CCC(CC2)C(=O)O)C=C1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.28 mmol | |
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |